molecular formula C15H17NO5S B3952454 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B3952454
M. Wt: 323.4 g/mol
InChI Key: LPBOJPFLUMSIPR-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as ETBTD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ETBTD belongs to the family of thiazolidinedione derivatives, which are known for their insulin-sensitizing properties.

Scientific Research Applications

3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been studied for its neuroprotective effects and its ability to reduce amyloid beta accumulation in the brain.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-5-16-14(17)12(22-15(16)18)8-9-6-10(19-2)13(21-4)11(7-9)20-3/h6-8H,5H2,1-4H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOJPFLUMSIPR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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